2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic organic molecule featuring a hybrid structure combining a purine moiety and an isoindole-dione core. The purine component (6-aminopurin-9-yl) is linked via an ethyl chain to the isoindole-dione scaffold, which consists of a bicyclic aromatic system with two ketone groups.
Properties
IUPAC Name |
2-[2-(6-aminopurin-9-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c16-12-11-13(18-7-17-12)20(8-19-11)5-6-21-14(22)9-3-1-2-4-10(9)15(21)23/h1-4,7-8H,5-6H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMKGQLMYJAVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC4=C(N=CN=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to aciclovir , a well-known antiviral medication primarily used for the treatment of herpes simplex virus infections, chickenpox, and shingles .
Mode of Action
Similar compounds like aciclovir work by inhibiting the replication of viral dna . They are converted into their active form in virus-infected human cells, then they inhibit the synthesis of viral DNA, thereby blocking the replication of the virus .
Biochemical Pathways
Compounds like aciclovir are known to interfere with the dna polymerase enzyme, which is crucial for the replication of the virus .
Pharmacokinetics
They are partially metabolized by the liver and excreted by the kidneys .
Result of Action
Similar compounds like aciclovir are known to inhibit the replication of viral dna, thereby preventing the spread of the virus in the body .
Action Environment
Factors such as the presence of the virus, the state of the infected cells, and the patient’s overall health can influence the efficacy of similar compounds like aciclovir .
Biological Activity
2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as compound 21708-28-1, is a small molecule with significant potential in pharmaceutical research. Its molecular formula is C15H12N6O2, and it has a molecular weight of 308.29 g/mol. This compound has garnered interest primarily due to its structural similarity to purine derivatives, which are known for their biological activity, particularly in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N6O2 |
| Molecular Weight | 308.29 g/mol |
| Purity | ≥95% |
| CAS Number | 21708-28-1 |
The biological activity of this compound is largely attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. The presence of the purine moiety allows it to mimic natural substrates in various biochemical pathways, potentially leading to inhibition of DNA synthesis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In a comprehensive evaluation conducted by the National Cancer Institute (NCI), this compound was tested against a panel of approximately sixty human tumor cell lines. The results indicated significant cytotoxic effects, particularly against:
- Non-small cell lung cancer (NSCLC) : GI50 = 15.72 μM
- CNS cancer : TGI = 50.68 μM
- Melanoma : LC50 = 91.85 μM
Table 1: Anticancer Activity Summary
| Cancer Type | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-small cell lung cancer | 15.72 | 50.68 | 91.85 |
| CNS cancer | - | - | - |
| Melanoma | - | - | - |
| Ovarian cancer | - | - | - |
| Prostate cancer | - | - | - |
| Breast cancer | - | - | - |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated using various models to predict its absorption, distribution, metabolism, and excretion (ADME). The results suggest that the compound possesses favorable drug-like properties:
- Solubility : High solubility in physiological conditions.
- Stability : Stable under physiological pH.
- Bioavailability : Predicted to have good oral bioavailability.
Case Study 1: In Vitro Efficacy Against Tumor Cell Lines
In a detailed study involving multiple tumor cell lines, the compound demonstrated a mean growth inhibition rate of approximately 12.53%. Specific cell lines such as HOP-62 (lung cancer) and MDA-MB-435 (melanoma) showed particularly high sensitivity with growth inhibition rates exceeding 40%.
Case Study 2: Selectivity Profile
The selectivity index was calculated for various cancer types, revealing that while the compound exhibited broad-spectrum activity, it showed enhanced selectivity towards colon cancer (COLO 205) with a selectivity index of 9.24.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione with key analogs, focusing on structural features, molecular properties, and bioactivity data (where available):
Key Observations:
Structural Variations: The target compound’s purine-ethyl substituent distinguishes it from analogs with halogenated (e.g., bromoethoxy in ) or aryl-oxy groups (e.g., aminophenoxy in ). Analog 5-(4-aminophenoxy)-2-(3-aminophenyl)-... demonstrated moderate activity against Mycobacterium tuberculosis gyrase, suggesting isoindole-diones with polar substituents may exhibit enzyme inhibition .
Molecular Weight & Solubility :
- The target compound’s higher molecular weight (~310 g/mol) compared to bromoethoxy and piperidinyl analogs (~231–273 g/mol) could influence solubility and bioavailability. However, experimental data on logP or solubility are absent in the evidence.
Biological Relevance: While the target compound’s purine-ethyl linkage is unique, its structural similarity to 4-amino-2-(2,6-dioxopiperidin-3-yl)-...
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
